

Spectral Data Analysis of 1H-Indole-2,5-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1H-indole-2,5-dicarboxylic Acid

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This technical guide provides a detailed overview of the spectral data for **1H-indole-2,5-dicarboxylic acid** (CAS: 117140-77-9). Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data based on analogous compounds with general experimental protocols. All quantitative data is presented in structured tables for clarity.

Predicted Spectroscopic Data

While direct experimental spectra for **1H-indole-2,5-dicarboxylic acid** are not readily available, the following tables summarize the predicted spectral characteristics. These predictions are derived from the analysis of closely related indole compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the anticipated chemical shifts for the proton and carbon atoms of **1H-indole-2,5-dicarboxylic acid**. These estimations are based on data from similar indole derivatives and the expected electronic effects of the carboxylic acid substituents.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Position	Chemical Shift (ppm)
H1 (NH)	11.5 - 12.5
H3	~7.3
H4	~8.2
H6	~8.0
H7	~7.5
COOH (C2)	12.0 - 13.0
COOH (C5)	12.0 - 13.0

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets Solvent: DMSO-d₆

Table 2: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data

The expected absorption bands in IR and UV-Vis spectroscopy are summarized below, based on the characteristic absorptions of the indole nucleus and carboxylic acid functional groups.

Spectroscopy Type	Predicted Absorption	Functional Group/Transition
Infrared (IR)	~3300 cm ⁻¹ (broad)	O-H stretch (carboxylic acid)
~3200 cm ⁻¹	N-H stretch (indole)	
~1700 cm ⁻¹	C=O stretch (carboxylic acid)	
1600-1450 cm ⁻¹	C=C stretch (aromatic)	
Ultraviolet-Visible (UV-Vis)	~220 nm (λ _{max})	π → π* transition
~280 nm (λ _{max})	π → π* transition	

Table 3: Mass Spectrometry Data

The following table presents predicted collision cross-section (CCS) values for various adducts of **1H-indole-2,5-dicarboxylic acid**, providing insights into the molecule's size and shape in the gas phase.[1] The nominal mass of the molecule is 205.17 g/mol .[2]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	206.04478	139.7
[M+Na] ⁺	228.02672	149.2
[M-H] ⁻	204.03022	140.0
[M+NH ₄] ⁺	223.07132	158.1
[M+K] ⁺	244.00066	145.5
[M+H-H ₂ O] ⁺	188.03476	134.3

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data for a compound such as **1H-indole-2,5-dicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the range of -2 to 15 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C NMR Spectroscopy:

- Acquire the spectrum on the same instrument.
- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a proton-decoupled pulse sequence.
- A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source.
 - Acquire spectra in both positive and negative ion modes.
 - Set the mass range to scan from m/z 50 to 500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

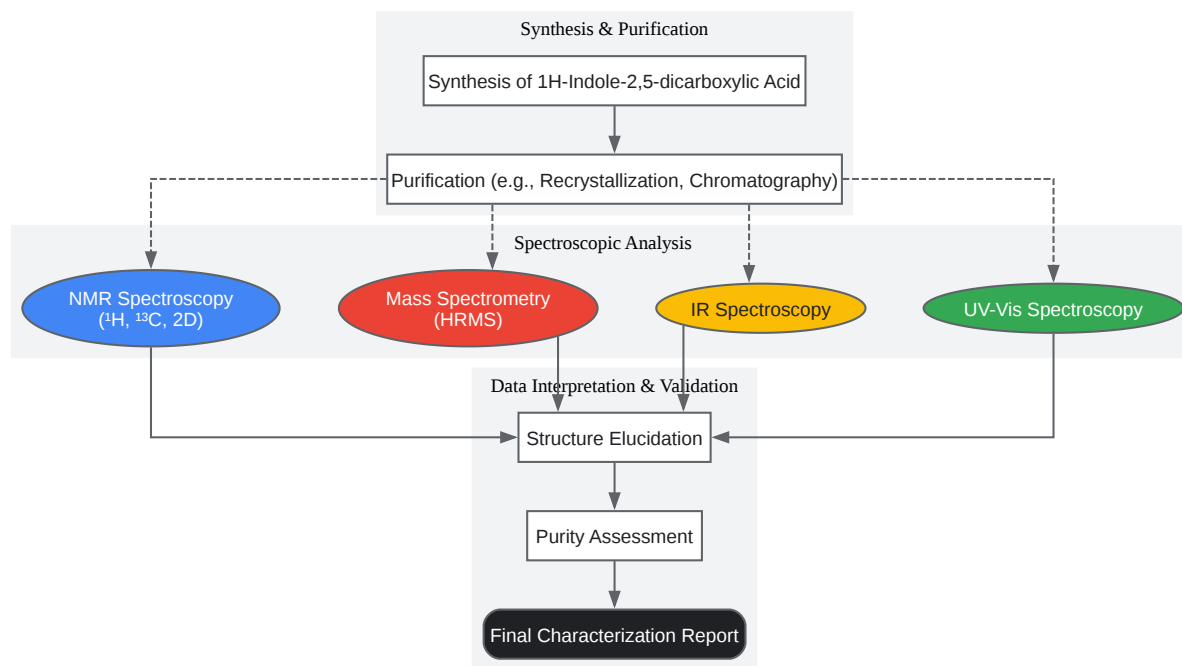
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
 - A typical resolution is 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
 - Scan the wavelength range from 200 to 400 nm.
 - Record the absorbance as a function of wavelength.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized organic compound like **1H-indole-2,5-dicarboxylic acid**.



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Caption: Workflow for the synthesis, purification, and spectral characterization of **1H-indole-2,5-dicarboxylic acid**.

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References

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